2-[2,6-diethyl-4-(methoxycarbonyl)phenyl]acetic acid
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Overview
Description
2-[2,6-diethyl-4-(methoxycarbonyl)phenyl]acetic acid is an organic compound with the molecular formula C14H18O4. It is characterized by the presence of a phenyl ring substituted with diethyl groups and a methoxycarbonyl group, along with an acetic acid moiety. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-diethyl-4-(methoxycarbonyl)phenyl]acetic acid typically involves the esterification of 2,6-diethylphenol with methoxycarbonyl chloride, followed by a Friedel-Crafts acylation reaction to introduce the acetic acid group. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (CH2Cl2). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-[2,6-diethyl-4-(methoxycarbonyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the methoxycarbonyl group to a primary alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[2,6-diethyl-4-(methoxycarbonyl)phenyl]acetic acid finds applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2,6-diethyl-4-(methoxycarbonyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the methoxycarbonyl group allows for potential interactions with nucleophilic sites, while the phenyl ring provides hydrophobic interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
2-[2,6-diethylphenyl]acetic acid: Lacks the methoxycarbonyl group, resulting in different reactivity and applications.
2-[4-(methoxycarbonyl)phenyl]acetic acid: Lacks the diethyl groups, affecting its hydrophobic interactions and biological activity.
Uniqueness
2-[2,6-diethyl-4-(methoxycarbonyl)phenyl]acetic acid is unique due to the combination of diethyl and methoxycarbonyl substituents on the phenyl ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications.
Properties
CAS No. |
2408965-18-2 |
---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.3 |
Purity |
95 |
Origin of Product |
United States |
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